molecular formula C12H17N3 B15147139 2-(Piperidin-1-yl)benzene-1-carboximidamide CAS No. 1020989-88-1

2-(Piperidin-1-yl)benzene-1-carboximidamide

Cat. No.: B15147139
CAS No.: 1020989-88-1
M. Wt: 203.28 g/mol
InChI Key: NYWTWZXGVWEUSG-UHFFFAOYSA-N
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Description

2-(PIPERIDIN-1-YL)BENZENECARBOXIMIDAMIDE is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their wide range of biological activities . 2-(PIPERIDIN-1-YL)BENZENECARBOXIMIDAMIDE has a molecular formula of C12H17N3 and a molecular weight of 203.28 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(PIPERIDIN-1-YL)BENZENECARBOXIMIDAMIDE typically involves the reaction of piperidine with benzene-1-carboximidamide. One common method is the nucleophilic substitution reaction where piperidine acts as a nucleophile and attacks the electrophilic carbon of benzene-1-carboximidamide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack .

Industrial Production Methods

In industrial settings, the production of 2-(PIPERIDIN-1-YL)BENZENECARBOXIMIDAMIDE can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(PIPERIDIN-1-YL)BENZENECARBOXIMIDAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the imidamide group to an amine.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(PIPERIDIN-1-YL)BENZENECARBOXIMIDAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(PIPERIDIN-1-YL)BENZENECARBOXIMIDAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties .

Comparison with Similar Compounds

2-(PIPERIDIN-1-YL)BENZENECARBOXIMIDAMIDE can be compared with other piperidine derivatives such as:

    Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.

    Evodiamine: Exhibits anticancer and anti-inflammatory activities.

    Matrine: Known for its anticancer and antiviral properties.

    Berberine: Exhibits antimicrobial and antidiabetic activities.

Properties

CAS No.

1020989-88-1

Molecular Formula

C12H17N3

Molecular Weight

203.28 g/mol

IUPAC Name

2-piperidin-1-ylbenzenecarboximidamide

InChI

InChI=1S/C12H17N3/c13-12(14)10-6-2-3-7-11(10)15-8-4-1-5-9-15/h2-3,6-7H,1,4-5,8-9H2,(H3,13,14)

InChI Key

NYWTWZXGVWEUSG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC=CC=C2C(=N)N

Origin of Product

United States

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